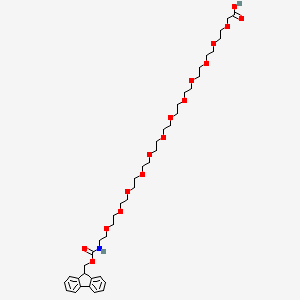

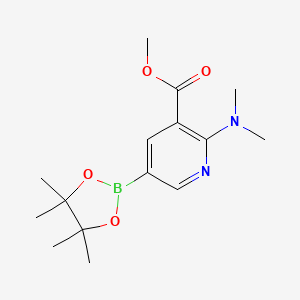

![molecular formula C11H15ClN2 B3118030 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride CAS No. 230615-05-1](/img/structure/B3118030.png)

10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride

Overview

Description

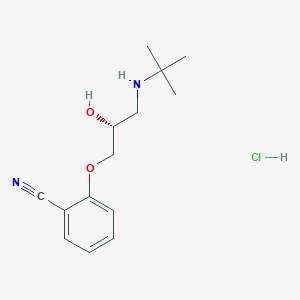

“1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-, hydrochloride (1:1)” is also known as Varenicline Impurities . It is a cyclic amine compound that has aroused much interest in scientific research since its discovery. It is used in the preparation of the main band impurity of Varenicline, a nicotinic α4β2 acetylcholine receptor partial agonist .

Molecular Structure Analysis

The molecular formula of the compound is C11H14N2 . The molecular weight is 174.24 g/mol . The IUPAC name is 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine .Scientific Research Applications

Synthesis Techniques

- Oxidative Cleavage and Reductive Amination Strategies : A study by Brooks et al. (2004) explored the preparation of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine through oxidative cleavage and reductive amination, achieving yields of 64-73% in three operations.

- General Route to Synthesis : A general approach for synthesizing 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines was described by O’Donnell et al. (2004). This involved converting cyanohydrins to lactam and then reducing it to obtain the bicyclic aryl piperidine and homopiperidine.

- Pd-Catalyzed Cyclization Approach : Singer et al. (2004) discussed a novel approach involving tandem Michael addition and Pd-catalyzed cyclization for preparing 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzanepine.

Chemical Properties and Reactions

- Azabicyclo Chemistry : Research by Mokotoff & Jacobson (1970) presented the synthesis of B-norbenzomorphans, including the compound , demonstrating the application in creating conformationally restricted dopamine analogues.

- Species-Specific Metabolism Study : The metabolism of a variant of this compound was studied by Shaffer et al. (2010), revealing differences in metabolic pathways between species, which is significant in drug development and toxicology studies.

- Analgetic Activity Research : A study by Kometani & Shiotani (1978) synthesized benzomorphan analogues of this compound to evaluate their analgetic activity, highlighting its potential in pain management research.

Applications in Compound Formation and Modification

- Opioid Substructures Synthesis : Coe et al. (2011) described syntheses involving intramolecular cyclization steps, showing the compound's relevance in creating complex opioid structures.

- Tetrahydrobenzazepine Carbamates Synthesis : Research on the synthesis of alkylcarbamates of 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol by Chen et al. (1994) shows its use in creating potent acetylcholinesterase inhibitors.

Properties

IUPAC Name |

10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c12-9-1-2-10-7-3-8(6-13-5-7)11(10)4-9;/h1-2,4,7-8,13H,3,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKXZZOMNPKEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CC(=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)